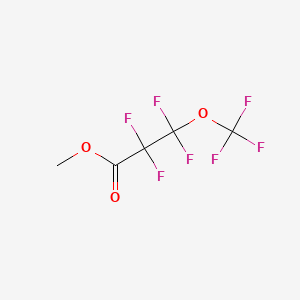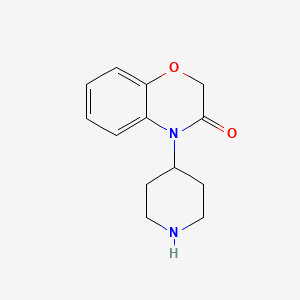
2-Iodoazulene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-iodoazulene can be achieved in two steps starting from azulene using copper(I) iodide . The process involves the preparation of azulen-2-ylboronic acid pinacol ester by iridium-catalyzed C-H borylation of azulene. This is followed by iododeboronation with a stoichiometric amount of copper(I) iodide .Molecular Structure Analysis
The molecular structure of 2-Iodoazulene is characterized by a fused ring structure with an iodine atom attached. The exact structural details can be obtained from advanced spectroscopic techniques and X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Iododeboronation : A study by Narita et al. (2018) describes the efficient synthesis of 2-iodoazulene through iododeboronation using copper(I) iodide, starting from azulene. This two-step methodology provides a streamlined approach for synthesizing analogous azulenes (Narita et al., 2018).
Ullmann Reaction : Research by Morita and Takase (1982) demonstrates the synthesis of various biazulenes and their derivatives, including 2-iodoazulene-1-carboxylates, using Ullmann-type coupling. This method is effective in producing high yields of these compounds (Morita & Takase, 1982).
Generation of Azulenyl-Lithium and Magnesium : Kurotobi et al. (2003) explored the transformation of 1,3-dihaloazulenes into 2-substituted azulenes, including the generation of azulenyl-lithium and -magnesium from 1,3-dichloro-2-iodoazulene (Kurotobi et al., 2003).
Chemical Properties and Applications
Preparation of Azulenyl Reagents : Ito et al. (2004) achieved the preparation of several azulenyllithium and magnesium reagents through halogen-metal exchange reaction of iodoazulenes, exploring their synthetic applications (Ito et al., 2004).
Miyaura-Suzuki Cross-Coupling Reaction : The study by Ito et al. (2004) also describes the use of 2-azulenylboronate in Pd-catalyzed Miyaura-Suzuki cross-coupling reactions with aryl bromides. This process facilitates the production of novel poly(2-azulenyl)benzenes, contributing to advancements in synthetic organic chemistry (Ito et al., 2004).
Azulenylzinc Reagents in Negishi Cross-Coupling : Dubovik and Bredihhin (2015) explored the synthesis of azulenylzinc reagents from iodoazulenes and their application in Negishi cross-coupling for introducing various substituents into the azulene moiety. This represents a significant contribution to the field of organometallic chemistry (Dubovik & Bredihhin, 2015).
Optical and Electrochemical Properties
Ethynylazulenes as Building Blocks : A study by Fabian et al. (2006) focused on the synthesis of ethynylazulenes by Pd-catalyzed cross-coupling, leading to the creation of novel oligoazulenes. These compounds exhibit potential in the study of bandgap properties of poly(1,3-azulenylethynylene)s (Fabian et al., 2006).
2-Methylazulene Derivatives : Shoji et al. (2018) conducted a study on 2-formyl- and 2-ethynylazulenes derived from 2-methylazulene, examining their reactivity in palladium-catalyzed cross-coupling reactions. This research contributes to our understanding of the reactivity and potential applications of azulene derivatives in synthetic chemistry (Shoji et al., 2018).
Eigenschaften
IUPAC Name |
2-iodoazulene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7I/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASHWDKOJUHIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467748 | |
| Record name | 2-iodoazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodoazulene | |
CAS RN |
36044-41-4 | |
| Record name | 2-iodoazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



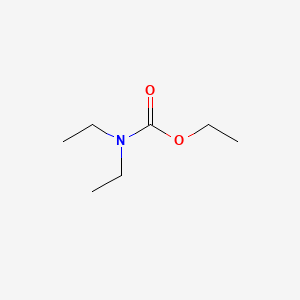
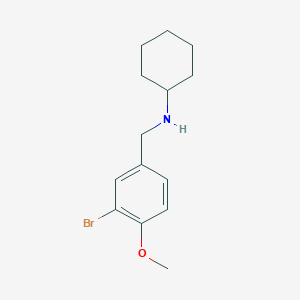


![N-[(5-bromo-2-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B3051711.png)
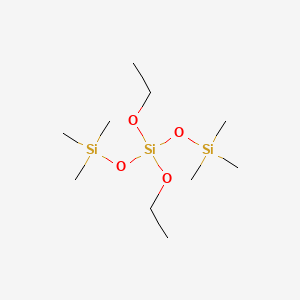

![N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B3051719.png)

![(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine](/img/structure/B3051722.png)
